2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13-11-17(25-18(23-13)26-9-5-2-6-10-26)28-12-16(27)24-15-8-4-3-7-14(15)19(20,21)22/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTMRBMDXOPGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield the intermediate 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with 2-(trifluoromethyl)phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Structure : The trifluoromethyl group at the phenyl ring’s ortho position is replaced with fluorine, and the piperidine ring is substituted with a 4-methyl group.
- The 4-methylpiperidine may alter pharmacokinetics by modulating basicity and solubility .
- Molecular Formula : C₁₉H₂₂FN₄O₂ (estimated based on structural changes).
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide
- Structure : The piperidine (6-membered ring) is replaced with azepane (7-membered ring), and the trifluoromethyl group is shifted to the phenyl ring’s meta position.
- Impact : The larger azepane ring increases conformational flexibility and may enhance binding to targets with deeper hydrophobic pockets. The meta-trifluoromethyl substitution could alter electronic interactions compared to the ortho isomer .
- Molecular Formula : C₂₀H₂₃F₃N₄O₂ (molecular weight 408.42 g/mol) .
Functional Group Modifications on the Pyrimidine Core
2-[(6-Oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Structure : The pyrimidine’s oxygen atom is replaced with sulfur, and the trifluoromethyl group is at the phenyl ring’s para position.
- The para-substituted trifluoromethyl group could improve metabolic stability compared to ortho-substituted analogs .
PROTAC Derivatives Incorporating the Core Structure
- Example: 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(2-(2-(methyl(6-methyl-2-((4-(2-phenylacetamido)phenyl)amino)pyrimidin-4-yl)amino)ethoxy)ethyl)acetamide
- Structure : The parent compound is integrated into a proteolysis-targeting chimera (PROTAC) with a cereblon-binding moiety (2,6-dioxopiperidine) and a linker.
- Impact : This modification enables targeted protein degradation (e.g., tissue transglutaminase) via the ubiquitin-proteasome system, a mechanism distinct from traditional inhibition .
Modifications in the Piperidine/Piperazine Region
N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-(4-((6-(methylamino)pyrimidin-4-yl)oxy)phenyl)acetamide
- Structure: Incorporates a 4-ethylpiperazine group and a methylamino-pyrimidine core.
- The methylamino group on pyrimidine may enhance kinase selectivity (e.g., MNK inhibitors) .
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide
- Structure: Features a pyridin-4-ylamino group and 4-methylpiperazine substitution.
Key Comparative Data Table
Research Findings and Implications
- Piperidine vs. Azepane : Azepane-containing analogs (e.g., L868-1126) exhibit prolonged half-lives due to increased lipophilicity, but may face metabolic challenges in cytochrome P450-rich environments .
- Ortho vs. Para Substitutions : Para-trifluoromethyl derivatives (e.g., ) show superior metabolic stability compared to ortho-substituted analogs, attributed to reduced steric hindrance in hepatic enzymes .
- PROTAC Applications: Integration into bifunctional degraders (e.g., ) highlights the compound’s versatility in non-traditional therapeutic strategies, achieving 25–28% yields in synthesis .
Biological Activity
The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a trifluoromethyl group and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, potential therapeutic effects, and interactions with molecular targets.
Structural Overview
The compound can be described as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18F3N3O2 |
| Key Functional Groups | Acetamide, pyrimidine, trifluoromethyl |
The structural complexity contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Research indicates that this compound interacts with various molecular targets, modulating enzyme activity and receptor functions. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological processes.
- Calcium Signaling : Interaction with specific receptors can elevate intracellular calcium levels, affecting cellular responses and functions .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in several contexts:
Anti-inflammatory Effects
Studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. The exact pathways involved are still under investigation but may include the inhibition of NF-kB signaling pathways.
Antitumor Activity
Preliminary findings indicate potential antitumor effects. The compound has shown promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Neuroprotective Properties
Given the presence of the piperidine moiety, there is interest in its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Dimethyl substitution on phenyl ring | Enhanced lipophilicity; potential for improved bioavailability |
| 6-Methylpyrimidin-4-yloxyacetic acid | Lacks piperidine moiety | Simpler structure; potential anti-inflammatory properties but less complex interactions |
| 4-Acetophenone derivatives | Basic acetophenone structure | Limited biological activity compared to more complex derivatives |
This comparison highlights the distinctiveness of this compound regarding its potential applications and mechanisms of action.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Inflammation : A study demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Research : In vitro studies showed that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
- Neuroprotection Assessment : Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly, suggesting its role in neuroprotection.
Q & A
Q. What are the established synthetic routes for 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis involves three primary steps:
Substitution Reaction : Reacting 6-methyl-2-chloropyrimidin-4-ol with piperidine under alkaline conditions (e.g., K₂CO₃ in DMF) to replace the chloro group with piperidine .
O-Acetylation : Coupling the intermediate with 2-(trifluoromethyl)phenylamine via nucleophilic acyl substitution, often using activating agents like HATU or DCC in dichloromethane .
Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures to isolate the final product.
-
Critical Conditions :
-
Temperature : 60–80°C for substitution; room temperature for coupling.
-
Catalysts : Use of Pd(OAc)₂ for cross-coupling steps (if required) .
-
Solvents : Anhydrous DMF or THF to enhance solubility and reduce hydrolysis.
-
Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio for piperidine substitution) and pH (neutral for coupling) minimizes side products.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Substitution | Piperidine, K₂CO₃, DMF, 70°C | 75–80 | |
| Coupling | HATU, DCM, RT | 65–70 | |
| Purification | Ethanol/water recrystallization | 90–95 |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the trifluoromethyl group (δ ~7.5–8.0 ppm in ¹H for aromatic protons; δ ~120–125 ppm in ¹³C for CF₃) and the piperidinyl N-H (δ ~1.5–2.5 ppm in ¹H) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 438.18 (calculated) .
- IR Spectroscopy : C=O stretch (1690–1710 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- HPLC : Purity >95% with retention time matching reference standards .
Q. What common chemical reactions can this compound undergo, and what reagents are typically employed?
- Methodological Answer :
- Oxidation : Use KMnO₄ in acidic conditions to oxidize the pyrimidine methyl group to carboxylic acid (requires reflux at 100°C) .
- Reduction : LiAlH₄ reduces the acetamide carbonyl to an alcohol (anhydrous THF, 0°C to RT) .
- Substitution : Halogenation with PCl₅ or SOCl₂ replaces hydroxyl groups with Cl .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies for this compound?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control buffer conditions (pH 7.4, 37°C) .
- Purity Validation : Confirm compound purity via HPLC and LC-MS to rule out degradation products .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies across 3–4 log units to assess potency thresholds .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outlier datasets .
Q. What strategies are recommended for optimizing the synthetic pathway to improve scalability and purity without compromising reaction efficiency?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems for piperidine substitution (reduces reaction time by 50%) .
- Catalyst Screening : Test Pd-Xantphos complexes for coupling steps to enhance regioselectivity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) focusing on the trifluoromethyl-phenyl moiety’s hydrophobic interactions .
- QSAR Analysis : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to predict activity .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify rigid regions for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
